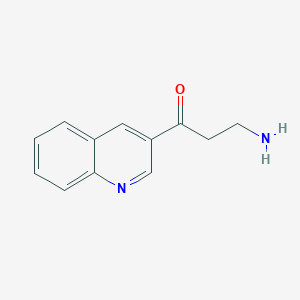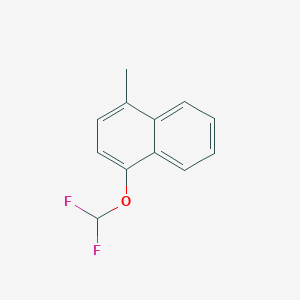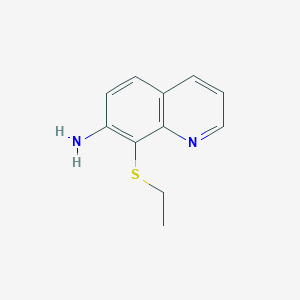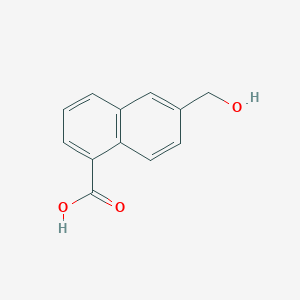
(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide is a chemical compound that belongs to the class of oxime derivatives It is characterized by the presence of a hydroxyimino group attached to an acetamide moiety, with an indazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide typically involves the following steps:
Formation of Indazole Derivative: The starting material, 1H-indazole, is subjected to nitration to introduce a nitro group at the 6-position. This is followed by reduction to obtain the corresponding amine.
Oxime Formation: The amine is then reacted with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino group.
Acetamide Formation: The hydroxyimino intermediate is acylated using acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation to form the corresponding nitroso compound.
Reduction: The hydroxyimino group can be reduced to an amine.
Substitution: The indazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The indazole ring system can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
- (2Z)-2-hydroxyimino-N-(1H-indazol-5-yl)acetamide
- (2Z)-2-hydroxyimino-N-(1H-indazol-7-yl)acetamide
- (2Z)-2-hydroxyimino-N-(1H-benzimidazol-6-yl)acetamide
Comparison:
- Structural Differences: The position of the hydroxyimino group and the substitution pattern on the indazole ring can vary among these compounds.
- Biological Activity: These structural differences can lead to variations in biological activity and specificity towards molecular targets.
- Chemical Reactivity: The reactivity of these compounds in chemical reactions may differ based on the electronic and steric effects of the substituents.
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide |
InChI |
InChI=1S/C9H8N4O2/c14-9(5-11-15)12-7-2-1-6-4-10-13-8(6)3-7/h1-5,15H,(H,10,13)(H,12,14)/b11-5- |
InChI Key |
QJNXMFYLQNNWGL-WZUFQYTHSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1NC(=O)/C=N\O)NN=C2 |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C=NO)NN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dichloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11897699.png)


![2-Chloro-7-methylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B11897719.png)









